Éster de Biotina-C10-NHS

Descripción general

Descripción

Biotin-C10-N-hydroxysuccinimide ester is a compound widely used in bioconjugation techniques. It is a derivative of biotin, a small molecule vitamin that can form strong bonds with streptavidin or avidin. This compound is particularly useful for labeling biomolecules, such as proteins, peptides, and antibodies, due to its ability to react with primary amines.

Aplicaciones Científicas De Investigación

Protein Labeling

Biotin-C10-NHS Ester is extensively used for labeling proteins, enabling their purification and detection. The NHS ester reacts with the amine groups in proteins, forming stable amide bonds. This method is advantageous for studying protein interactions and dynamics.

Case Study:

A study demonstrated the use of Biotin-C10-NHS Ester to label proteins in live cells, allowing researchers to track protein localization and interactions in real-time. The labeled proteins were subsequently isolated using streptavidin beads, highlighting the efficacy of this method for studying cellular processes .

Cell Surface Biotinylation

The compound is particularly useful for biotinylating cell surface proteins without permeabilizing the cell membrane. This application is crucial for understanding receptor localization and membrane protein dynamics.

Experimental Protocol:

- Wash cells with ice-cold PBS to remove amine-containing media.

- Prepare a solution of Biotin-C10-NHS Ester in DMSO.

- Incubate cells with the biotin reagent for 30 minutes at room temperature.

- Quench the reaction with glycine and wash cells to remove excess reagent .

This protocol allows for selective labeling of membrane proteins, which can be analyzed via Western blotting or mass spectrometry.

Development of PROTACs

Biotin-C10-NHS Ester serves as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. By attaching a ligand that binds to an E3 ubiquitin ligase to a protein target via a biotin linker, researchers can selectively degrade specific proteins within cells.

Example:

In a recent study, researchers synthesized a PROTAC using Biotin-C10-NHS Ester to degrade an oncogenic protein involved in cancer progression. The study showed that the PROTAC effectively reduced the levels of the target protein in cancer cells, demonstrating its potential as a therapeutic strategy .

Data Tables

| Reagent | Membrane Permeability | Application |

|---|---|---|

| Biotin-C10-NHS Ester | Yes | Protein labeling |

| Sulfo-NHS-Biotin | No | Cell surface labeling |

| NHS-Biotin | Yes | Intracellular labeling |

Mecanismo De Acción

Mode of Action

The NHS ester group in Biotin-C10-NHS Ester reacts with molecules containing primary amines, such as lysine residues in proteins and peptides, forming stable covalent bonds . This reaction generally occurs under slightly alkaline conditions (pH 7.0-9.0) . The NHS esters readily hydrolyze and become non-reactive, so it’s crucial to use freshly prepared reagent .

Biochemical Pathways

Biotin-C10-NHS Ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive, which could impact its bioavailability . Therefore, it’s recommended to use the reagent immediately after reconstitution .

Result of Action

The result of Biotin-C10-NHS Ester’s action is the formation of stable covalent bonds with primary amines in target proteins. This allows for the selective degradation of these proteins when Biotin-C10-NHS Ester is used as a PROTAC linker .

Action Environment

The action of Biotin-C10-NHS Ester is influenced by environmental factors such as pH and the presence of exogenous primary amines. The reaction generally occurs under slightly alkaline conditions (pH 7.0-9.0) . Proteins must be free of exogenous primary amines (e.g., glycine or Tris) prior to labeling with NHS esters . Additionally, the NHS ester moiety readily hydrolyzes and becomes non-reactive, so it’s crucial to use the reagent immediately after reconstitution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-C10-N-hydroxysuccinimide ester typically involves the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through techniques like recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Biotin-C10-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-C10-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions

The most common reagents used in reactions with Biotin-C10-N-hydroxysuccinimide ester are primary amines, which are found in proteins, peptides, and other biomolecules. The reactions are typically carried out in aqueous buffers at a pH range of 7.0 to 8.5. Organic solvents like DMSO or DMF are used to dissolve the ester before it is added to the aqueous reaction mixture .

Major Products Formed

The major products formed from the reaction of Biotin-C10-N-hydroxysuccinimide ester with primary amines are biotinylated biomolecules. These biotinylated products can then be used in various applications, such as affinity purification, enzyme-linked immunosorbent assays (ELISA), and imaging techniques .

Comparación Con Compuestos Similares

Biotin-C10-N-hydroxysuccinimide ester is unique due to its long alkyl chain, which provides flexibility and reduces steric hindrance during biotinylation. Similar compounds include:

Biotin-N-hydroxysuccinimide ester: A shorter-chain version used for similar applications but may have different solubility and reactivity properties

Sulfo-N-hydroxysuccinimide ester: A water-soluble version that is used for biotinylation in aqueous environments

Biotin-C10-N-hydroxysuccinimide ester stands out due to its enhanced solubility in organic solvents and its ability to label a wide range of biomolecules with high efficiency .

Actividad Biológica

Biotin-C10-NHS Ester is a biotinylation reagent that plays a crucial role in various biological applications, particularly in the field of proteomics and drug development. This compound is characterized by its ability to form stable amide bonds with proteins and peptides, allowing for effective labeling and tracking of biomolecules in research and therapeutic contexts.

Biotin-C10-NHS Ester is an alkyl/ether-based PROTAC linker that facilitates the synthesis of PROTACs (Proteolysis Targeting Chimeras). It features a N-hydroxysuccinimide (NHS) group that reacts specifically with primary amines, making it suitable for bioconjugation processes. The molecular weight of Biotin-C10-NHS Ester is approximately 524.68 g/mol, and it is soluble in organic solvents like DMSO and DMF.

| Property | Value |

|---|---|

| Molecular Weight | 524.68 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Reactive Group | NHS ester |

| Typical Applications | Bioconjugation, PROTAC synthesis |

The mechanism of action for Biotin-C10-NHS Ester involves the formation of covalent bonds with target proteins through the reaction of the NHS group with amino groups on lysine residues or the N-terminus of peptides. This reaction occurs optimally at pH 7-9.5, with a preference around pH 8.5. The resulting biotinylated proteins can then be easily purified or detected using streptavidin or avidin due to their high affinity for biotin.

Biological Applications

- Protein Labeling : Biotin-C10-NHS Ester is widely used to label proteins for detection in various assays, including Western blotting and ELISA.

- Targeted Drug Delivery : In drug development, this compound can be utilized to create targeted therapies by linking drugs to specific proteins through biotinylation.

- Enrichment Techniques : The use of anti-biotin antibodies allows for the enrichment of biotinylated peptides from complex mixtures, enhancing the sensitivity and specificity of proteomic studies .

Case Studies

Case Study 1: Protein Interaction Studies

In a study examining protein-protein interactions, researchers utilized Biotin-C10-NHS Ester to biotinylate a target protein, which was then pulled down using streptavidin-coated beads. This approach enabled the identification of interaction partners through mass spectrometry, demonstrating the effectiveness of biotinylation in proteomic analyses.

Case Study 2: Drug Development

Another research project focused on developing peptide inhibitors for PCSK9, a target for lowering LDL cholesterol levels. By employing Biotin-C10-NHS Ester, scientists were able to create biotinylated peptides that facilitated the screening of potential inhibitors through affinity chromatography .

Research Findings

Recent studies have highlighted the versatility and efficiency of Biotin-C10-NHS Ester in various applications:

- Affinity Purification : Research indicates that biotinylated peptides can be enriched using anti-biotin antibodies, yielding thousands of distinct peptides from complex samples .

- PROTAC Development : The compound has been instrumental in synthesizing PROTACs that induce targeted degradation of specific proteins, showcasing its potential in therapeutic applications .

Propiedades

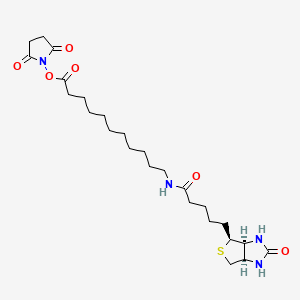

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O6S/c30-20(12-9-8-11-19-24-18(17-36-19)27-25(34)28-24)26-16-10-6-4-2-1-3-5-7-13-23(33)35-29-21(31)14-15-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPJBFGUGLWLPE-JXQFQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.